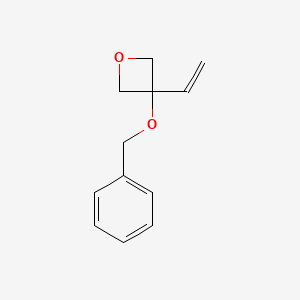

3-Benzyloxy-3-vinyloxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-3-phenylmethoxyoxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-12(9-13-10-12)14-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQNGODHNOPBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(COC1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Benzyloxy-3-vinyloxetane chemical structure and properties

The following technical guide details the chemical structure, synthesis, and application profile of 3-Benzyloxy-3-vinyloxetane , a specialized hybrid monomer designed for dual-cure polymerization systems.

Advanced Hybrid Monomer for Dual-Cure Lithography & Coatings

Executive Summary

This compound represents a class of "hybrid monomers" that bridge the gap between cationic and radical polymerization. Unlike standard oxetanes (e.g., TMPO, EHO) which rely solely on ring-opening, this molecule integrates a vinyl moiety directly at the quaternary C3 position alongside a benzyloxy group .

This dual functionality allows for orthogonal curing strategies :

-

Cationic Ring-Opening Polymerization (CROP): Driven by the oxetane ring, providing low shrinkage and oxygen insensitivity.

-

Free Radical Polymerization (FRP): Driven by the vinyl group, enabling rapid crosslinking and thiol-ene adaptability.

The benzyloxy substituent enhances the Refractive Index (RI) and compatibility with aromatic photoresists, making this monomer critical for high-performance optical coatings and 3D microlithography.

Chemical Structure & Physical Properties[1][2]

The molecule features a strained four-membered oxetane ether ring substituted at the 3-position with a bulky benzyloxy group and a reactive vinyl group.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 3-(Benzyloxy)-3-ethenyloxetane | |

| CAS Number | Proprietary / Vendor Specific | Available via Dana Bioscience [1] |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | |

| Physical State | Colorless to pale yellow liquid | Low viscosity facilitates formulation |

| Refractive Index | ~1.52 - 1.54 (Predicted) | High RI due to benzyl aromaticity |

| Density | ~1.08 g/cm³ | |

| Solubility | Soluble in organic solvents (THF, DCM, Toluene) | Insoluble in water |

Structural Visualization

The following diagram illustrates the steric environment of the quaternary C3 center, which dictates the monomer's unique reactivity profile.

Figure 1: Functional decomposition of this compound showing the orthogonal reactive sites.

Synthesis & Manufacturing

The synthesis of 3,3-disubstituted oxetanes typically involves the cyclization of a 1,3-diol precursor. For this specific derivative, the pathway requires the construction of a quaternary carbon bearing both vinyl and ether functionalities.

Synthetic Pathway (Retrosynthetic Analysis)

The synthesis is non-trivial due to the need to introduce a vinyl group onto a tertiary center without polymerizing it.

-

Precursor Formation: Reaction of a ketone intermediate (e.g., 3-benzyloxy-2-propanone derivative) with a vinyl Grignard or vinyl lithium reagent to form a 1,3-diol .

-

Cyclization: Intramolecular Williamson ether synthesis. The 1,3-diol is monotosylated (or mesylated) at the primary alcohol, followed by base-induced ring closure.

Key Protocol Step (Cyclization):

-

Reagents: Sodium Hydride (NaH) or n-Butyllithium (n-BuLi).

-

Solvent: THF (Anhydrous), 0°C to Room Temperature.

-

Mechanism: The alkoxide attacks the carbon bearing the leaving group (OTs) to close the strained 4-membered ring.

Critical Control Point: The vinyl group is sensitive to acidic conditions. The workup must remain neutral or slightly basic to prevent premature ring opening or vinyl polymerization [2].

Reactivity & Polymerization Mechanisms

This monomer is a "Dual-Cure" agent. It can be polymerized via two distinct, non-interfering mechanisms, allowing for "Stage 1" (B-stage) and "Stage 2" (Final Cure) processing.

Mechanism 1: Cationic Ring-Opening Polymerization (CROP)

Initiated by photoacid generators (PAGs) like diaryliodonium or triarylsulfonium salts.

-

Initiation: Protonation of the oxetane oxygen.

-

Propagation: Nucleophilic attack by a monomer on the

-carbon adjacent to the oxonium ion. -

Advantage: Immune to Oxygen Inhibition . Unlike acrylates, this mechanism proceeds efficiently in air [3].

Mechanism 2: Free Radical Polymerization (FRP)

Initiated by radical photoinitiators (e.g., TPO, Irgacure) or thermal initiators (AIBN).

-

Reactivity: The vinyl group participates in radical chains.

-

Thiol-Ene Chemistry: If formulated with multifunctional thiols, the vinyl group undergoes rapid step-growth addition, creating a uniform network with low shrinkage stress.

Dual-Cure Workflow Diagram

The following flowchart details the orthogonal curing process used in lithographic applications.

Figure 2: Sequential Dual-Cure Processing Workflow.

Applications in Drug Development & Materials Science

High-Resolution Photoresists

In drug delivery device micro-fabrication (e.g., microneedles or microfluidics), the benzyloxy group provides dry-etch resistance due to its high carbon-to-hydrogen ratio (Ohnishi parameter). The oxetane moiety ensures high resolution by minimizing shrinkage during curing, which is critical for maintaining channel fidelity in microfluidic chips.

Optical Coatings

The high refractive index (RI > 1.52) makes this monomer ideal for anti-reflective coatings or encapsulants for LEDs. The dual-cure mechanism allows the coating to be "tacked" in place via UV (radical) and then fully hardened thermally (cationic) to achieve maximum adhesion and solvent resistance.

Bio-Orthogonal Functionalization

The vinyl group can serve as a "handle" for post-polymerization modification. In a cationic network, unreacted vinyl groups can be targeted via thiol-Michael addition to attach peptides or fluorescent tags, facilitating the creation of bioactive surfaces [4].

References

- Crivello, J. V. (2016). The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry.

- Sasaki, H., & Crivello, J. V. (2002). The synthesis and photoinitiated cationic polymerization of 3-allyloxymethyl-3-ethyloxetane. Polymer.

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.

Comparison of 3-vinyloxetane vs. 3-ethyl-3-hydroxymethyloxetane

The following technical guide compares 3-Ethyl-3-hydroxymethyloxetane (EHO) and 3-Vinyloxetane (3-VO) (specifically focusing on the 3-ethyl-3-(vinyloxymethyl)oxetane architecture, as it represents the direct functional analog in applied material science).

This guide focuses on Cationic Ring-Opening Polymerization (CROP) , mechanistic pathways, and network topology, addressing the needs of material scientists and formulation chemists.

Hydroxyl vs. Vinyl Dynamics in Cationic Polymerization

Executive Summary

In the design of advanced UV-curable materials and functional hydrogels, the selection of oxetane monomers dictates the polymerization mechanism and the final network topology. This guide contrasts two critical architectures:

-

3-Ethyl-3-hydroxymethyloxetane (EHO): The industry standard for cationic curing, characterized by its primary hydroxyl group which facilitates the Activated Monomer (AM) mechanism.

-

3-Vinyloxetane (3-VO): A dual-functional monomer (typically 3-ethyl-3-(vinyloxymethyl)oxetane in industrial applications) offering Hybrid Curing capabilities and Active Chain End (ACE) propagation.

Core Thesis: While EHO accelerates reaction speed via chain transfer and lowers viscosity, it compromises moisture resistance and glass transition temperature (

Molecular Architecture & Reactivity

The fundamental difference lies in the functional group pendant to the oxetane ring, which alters the propagation species during cationic cure.

| Feature | 3-Ethyl-3-hydroxymethyloxetane (EHO) | 3-Vinyloxetane (3-VO) |

| CAS | 3047-32-3 | Analog Dependent (e.g., 5333-20-0) |

| Primary Functionality | Oxetane + Primary Alcohol (-OH) | Oxetane + Vinyl Ether / Vinyl |

| Dominant Mechanism | Activated Monomer (AM) Mechanism | Active Chain End (ACE) Mechanism |

| Role in Formulation | Reactive Diluent, Chain Transfer Agent | Crosslinker, Hybrid Cure Monomer |

| Key Advantage | Rapid monomer consumption, Viscosity drop | High |

| Key Limitation | High moisture uptake, Low MW oligomers | Slower oxetane initiation (without vinyl ether help) |

2.1 The Hydroxyl Effect (EHO)

EHO is unique because its hydroxyl group acts as a chain transfer agent. In the absence of -OH, oxetanes polymerize via the Active Chain End (ACE) mechanism, where the positive charge is located at the end of the growing chain. With EHO, the hydroxyl group attacks the oxonium ion, terminating the growing chain but regenerating a proton (or protonated monomer) that starts a new chain. This is the Activated Monomer (AM) mechanism.

-

Result: High conversion rates but low molecular weight (oligomers).

2.2 The Vinyl Effect (3-VO)

3-VO lacks the proton-transferring hydroxyl group. It polymerizes primarily via the ACE mechanism, leading to a "living" cationic polymerization character.

-

Hybrid Potential: The vinyl group allows for radical polymerization (if acrylate-like) or accelerated cationic polymerization (if vinyl ether). Vinyl ethers react with carbocations roughly 100x faster than oxetanes, often creating a rapid "gelation" phase followed by the slower oxetane "vitrification" phase.

Mechanistic Pathways (Visualization)

The following diagram contrasts the Activated Monomer (AM) pathway of EHO against the Active Chain End (ACE) pathway of 3-VO.

Caption: Comparative reaction pathways. Top (EHO): Hydroxyl group facilitates chain transfer, regenerating protons. Bottom (3-VO): Classical cationic propagation leads to higher molecular weight.

Experimental Protocols

To validate the selection of EHO vs. 3-VO, researchers must characterize the cure kinetics and network formation. The following protocols are designed for self-validation.

4.1 Protocol: Comparative Photo-DSC Analysis

Objective: Quantify the "Induction Period" reduction caused by EHO compared to 3-VO.

-

Preparation:

-

Control: 98% Cycloaliphatic Epoxy (e.g., UVR-6110) + 2% PAG (Photoacid Generator).

-

Sample A (EHO): 80% Epoxy / 20% EHO + 2% PAG.

-

Sample B (3-VO): 80% Epoxy / 20% 3-VO + 2% PAG.

-

-

Instrument Setup:

-

Differential Scanning Calorimeter (DSC) with UV accessory (e.g., Mercury arc lamp or 395nm LED).

-

Isothermal mode at 25°C.

-

-

Execution:

-

Equilibrate sample for 1 min.

-

Trigger UV shutter (Intensity: 50 mW/cm²).

-

Record Heat Flow (W/g) vs. Time.

-

-

Analysis:

-

Peak Time (

): EHO will shift -

Enthalpy (

): 3-VO often shows a "dual-hump" or broader exotherm if the vinyl ether group reacts before the oxetane ring.

-

4.2 Protocol: Real-Time FT-IR Monitoring

Objective: Monitor the conversion of specific functional groups to determine network formation mechanism.

-

Target Peaks:

-

Oxetane Ring: ~980 cm⁻¹ (C-O-C symmetric stretch).

-

Hydroxyl (EHO): ~3400-3500 cm⁻¹ (Broad band). Note: In EHO, this band shifts but does not disappear, as -OH is regenerated.

-

Vinyl (3-VO): ~1620-1640 cm⁻¹ (C=C stretch).

-

Workflow Visualization:

Caption: FTIR workflow for distinguishing the consumption rates of oxetane rings versus functional side groups.

Performance Data Comparison

The following data summarizes typical properties when these monomers are used as 20% reactive diluents in a cycloaliphatic epoxy matrix.

| Property | EHO Formulation | 3-VO Formulation | Causality |

| Viscosity (25°C) | Very Low (< 20 cPs) | Low (~15-50 cPs) | EHO is a smaller, more mobile molecule. |

| Cure Speed | Fast (Short Induction) | Moderate to Fast | EHO's -OH facilitates proton transfer; 3-VO relies on ring strain. |

| Glass Transition ( | Lower (~80-100°C) | Higher (>120°C) | EHO creates flexible polyether segments; 3-VO allows higher crosslinking. |

| Water Absorption | High (> 3%) | Low (< 1%) | EHO's -OH groups attract water; 3-VO forms a hydrophobic backbone. |

| Hardness | Softer, Tougher | Harder, Brittle | Chain transfer (EHO) limits network density. |

Strategic Applications

6.1 When to use EHO

-

Pigment Dispersion: The hydroxyl group in EHO acts as an anchor point for pigment stabilization in UV inkjet inks.

-

Adhesion Promotion: The -OH groups form hydrogen bonds with polar substrates (metals, glass).

-

Viscosity Reduction: Ideal for solvent-free formulations requiring jetting or spraying.

6.2 When to use 3-VO

-

Moisture Barrier Coatings: Critical for electronics encapsulation where water uptake must be minimized.

-

Hybrid 3D Printing: The vinyl group allows for a "green strength" cure (radical) followed by a "dark cure" (cationic) to achieve final properties.

-

High-Modulus Composites: Where structural rigidity is prioritized over flexibility.

References

-

Crivello, J. V. (2015). "The Discovery and Development of Onium Salt Cationic Photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Parzuchowski, P., et al. (2020).[1] "Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates." Polymers.[1][2][3][4][5][6][7][8][9][10] Link

-

Konuray, O., et al. (2017). "Cationic Photo-Curing of Cycloaliphatic Epoxy Resins: The Effect of Oxetane on the Kinetics." Progress in Organic Coatings. Link

Sources

- 1. 3-エチル-3-オキセタンメタノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. radtech2020.com [radtech2020.com]

- 5. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems [mdpi.com]

- 6. radtech2022.com [radtech2022.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Ethyl-3-oxetanemethanol | 3047-32-3 [chemicalbook.com]

- 9. radtech.org [radtech.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Deep Dive: Stability & Utility of Benzyloxy-Substituted Oxetanes

Executive Summary

The incorporation of oxetane rings into drug candidates—often termed the "Oxetane Effect"—has become a cornerstone strategy in modern medicinal chemistry.[1] Oxetanes serve as polar, metabolically stable bioisosteres for gem-dimethyl groups and carbonyl functionalities, offering reduced lipophilicity (LogP) and improved solubility without altering molecular volume.[2]

However, the introduction of a benzyloxy substituent creates a specific stability paradox. While the benzyl group is a robust protecting group, its removal (deprotection) or survival during synthetic sequences requires navigating the oxetane's inherent ring strain (~106 kJ/mol).

This guide provides a technical analysis of the stability profile of benzyloxy-substituted oxetanes, distinguishing critically between the robust 3-benzyloxy isomer and the labile 2-benzyloxy isomer. It details self-validating protocols for handling these moieties under acidic, basic, and reductive conditions.

Structural & Electronic Properties[2]

The Isomer Distinction (Critical)

Before assessing stability, one must define the substitution pattern. The stability profile is binary:

-

3-Benzyloxyoxetane (Stable): The oxygen substituent is on the carbon opposite the ring oxygen. This is the standard medicinal chemistry scaffold. It functions as a stable ether.

-

2-Benzyloxyoxetane (Unstable): The oxygen substituent is adjacent to the ring oxygen. This forms a cyclic hemiacetal ether (acetal). It is highly susceptible to hydrolysis and is rarely used as a permanent scaffold in drug design.

This guide focuses on the 3-benzyloxyoxetane scaffold, unless otherwise noted.

Ring Strain and Basicity

The oxetane ring possesses significant strain energy (106 kJ/mol), lying between oxiranes (114 kJ/mol) and tetrahydrofurans (23 kJ/mol). This strain drives the ring-opening reactivity.[3]

-

Pucker Angle: The ring is not planar; it puckers (~8.7°) to minimize torsional strain.

-

Basicity (pKaH): The oxetane oxygen is a Lewis base (pKa of conjugate acid

-2.0). The benzyloxy group at the 3-position exerts an electron-withdrawing inductive effect (-I), slightly reducing the basicity of the ring oxygen. This paradoxically increases acid stability relative to unsubstituted oxetanes by making protonation less favorable.

Chemical Stability Landscape

The following table summarizes the stability of 3-benzyloxyoxetane under standard synthetic conditions.

| Condition Type | Reagent Class | Stability | Mechanism / Notes |

| Acidic (Brønsted) | HCl, TFA, | Moderate to Low | Protonation of ring oxygen leads to rapid ring opening via |

| Acidic (Lewis) | Low | Strong Lewis acids coordinate to ring oxygen, triggering rearrangement or polymerization. | |

| Basic | NaOH, KOtBu, LiHMDS | High | Oxetanes are essentially inert to base. The ring strain does not drive opening without electrophilic activation. |

| Nucleophilic | Grignards, Amines | High | Unlike epoxides, 3-substituted oxetanes resist nucleophilic attack unless activated by Lewis acids. |

| Reductive | Conditional | Critical Workflow: Benzyl groups can be cleaved (hydrogenolysis) without opening the ring if neutral conditions are maintained. | |

| Oxidative | mCPBA, | High | Resistant to general oxidation; does not form peroxides as readily as THF. |

Experimental Protocols

Protocol A: Safe Hydrogenolysis of Benzyloxy-Oxetanes

Objective: Removal of the benzyl protecting group to yield 3-hydroxyoxetane without cleaving the strained oxetane ring.

The Challenge: Standard hydrogenolysis often employs acid (HCl or AcOH) to accelerate catalyst turnover.[4] Acid must be avoided here, as it will trigger ring opening.

Self-Validating Workflow:

-

Catalyst Selection: Use Pd(OH)₂/C (Pearlman’s Catalyst) or standard 10% Pd/C . Avoid PtO₂, which is more prone to reducing the heterocyclic ring itself.

-

Solvent System: Use Ethanol (EtOH) or Methanol (MeOH) .

-

Validation Step: Check pH of solvent. It must be neutral (pH 7). If the substrate contains a basic amine, no additive is needed. If the substrate is neutral, avoid adding acid.

-

-

Pressure: Ambient pressure (balloon) to 50 psi. High pressure increases the risk of ring hydrogenolysis (cleaving C-O bonds of the ring).

-

Execution:

-

Dissolve 3-benzyloxyoxetane (1.0 equiv) in EtOH (0.1 M).

-

Add 10% Pd/C (10 wt% loading).

-

Purge with Argon, then introduce

(1 atm). -

Stir vigorously at Room Temperature .

-

Monitoring: Monitor via TLC or LCMS. Look for the mass shift of -90 Da (loss of Bn).

-

Stop Condition: If ring opening products (linear diols/ethers) are observed (>5%), immediately stop, filter, and switch to transfer hydrogenation conditions (cyclohexadiene/Pd).

-

Protocol B: Metabolic Stability Assessment (In Vitro)

Objective: Confirm the "Oxetane Effect" by verifying stability against microsomal epoxide hydrolase (mEH).

-

Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) and NADPH.

-

Control: Run parallel incubation without NADPH to isolate non-CYP metabolism (hydrolysis).

-

Analysis:

-

If clearance is high in NADPH(-), the ring is likely being opened by mEH or chemical hydrolysis.

-

Note: 3,3-disubstituted oxetanes are rarely substrates for mEH due to steric blocking of the trajectory required for enzymatic nucleophilic attack.

-

Visualizations

Stability & Reactivity Logic Flow

This diagram illustrates the decision matrix for handling benzyloxy-oxetanes, highlighting the divergence between acid and base stability.

Caption: Stability landscape of 3-benzyloxyoxetane. Note the critical dependence on pH during hydrogenolysis.

Metabolic Fate Comparison

This diagram contrasts the metabolic fate of oxetanes versus epoxides, explaining the biological utility.

Caption: Metabolic divergence. Oxetanes resist mEH hydrolysis, unlike epoxides, reducing toxic liability.

References

-

Wuitschik, G., et al. (2006). "Oxetanes as promising physicochemical and metabolic modules in drug discovery."[2][5] Angewandte Chemie International Edition. Link

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. Link

-

Bull, J. A., et al. (2016).[6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][7] Chemical Reviews. Link

- St-Jean, F., et al. (2008). "Hydrogenolysis of Benzyl Ethers: A Review." Organic Process Research & Development. (General reference for Pd/C protocols).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

Functionalized Vinyl Oxetane Derivatives: Synthetic Divergence and Therapeutic Utility

Executive Summary: The "Spring-Loaded" Scaffold

In the landscape of heterocyclic chemistry, functionalized vinyl oxetanes represent a unique intersection of high ring strain (~26 kcal/mol) and

For the drug development professional, the vinyl oxetane is not merely a synthetic intermediate; it is a divergent platform . The vinyl group serves as a handle for palladium-catalyzed activation, generating zwitterionic intermediates that can be trapped by nucleophiles or expanded into medium-sized rings (7- or 9-membered heterocycles). This guide dissects the synthesis, reactivity, and medicinal utility of these derivatives, providing a roadmap from raw material to bioactive core.[1]

Structural Significance & Medicinal Chemistry Utility[1][2][3]

The oxetane ring has emerged as a premier bioisostere for the gem-dimethyl group and carbonyl functionalities.[2][3] When functionalized with a vinyl group, it offers a dual advantage:

-

Physicochemical Modulation:

-

Solubility: The high polarity of the oxetane oxygen (dipole moment ~1.9 D) significantly enhances aqueous solubility compared to carbocyclic analogs.

-

Metabolic Stability: Substitution at the 3-position (common in functionalized variants) blocks oxidative metabolism (P450) often seen at exposed methylene sites.

-

Basicity Modulation: An oxetane adjacent to an amine (e.g., 3-aminooxetanes) lowers the pKa of the amine by 1–2 units, improving membrane permeability and reducing hERG liability.

-

-

Conformational Restriction: The puckered ring (dihedral angle ~140°) acts as a rigid spacer, orienting substituents (like the vinyl group) in precise vectors for target binding.

Data Summary: Physicochemical Impact

| Parameter | Gem-Dimethyl Analog | Oxetane Analog | Impact |

| LogP | High (Lipophilic) | Lower (More Polar) | Improved Solubility |

| Metabolic Clearance | Rapid (Oxidation) | Low (Blocked site) | Extended Half-life |

| pKa (proximal amine) | ~9.5–10.0 | ~7.5–8.5 | Better Permeability |

Synthetic Access: Constructing the Core

Accessing chiral, functionalized vinyl oxetanes requires overcoming the entropic barrier of 4-membered ring formation. Two primary strategies dominate the field:

A. Intramolecular Etherification (Williamson Type)

This is the most scalable approach. It involves the cyclization of homoallylic alcohols bearing a leaving group.

-

Precursor:

-halo ketones or epoxy alcohols. -

Key Step: Enantioselective reduction of the ketone followed by base-mediated closure.[2]

-

Constraint: Requires strict temperature control to avoid Grob fragmentation.

B. Epoxide Ring Expansion (Corey-Chaykovsky)

A powerful method for converting vinyl epoxides to vinyl oxetanes using sulfur ylides.

-

Reagent: Dimethylsulfoxonium methylide.

-

Mechanism: Nucleophilic attack at the epoxide followed by 4-exo-tet cyclization.

-

Advantage: Allows installation of the vinyl group post-cyclization if using a functionalized ylide.

Reactivity Profile: The Palladium Divergence

The defining feature of vinyl oxetanes is their reactivity with Pd(0) catalysts. Unlike simple oxetanes which require harsh Lewis acids, vinyl oxetanes undergo oxidative addition to form a zwitterionic

-

Path A: Nucleophilic Ring Opening (Tsuji-Trost Type)

-

Soft nucleophiles (phenols, malonates, amines) attack the

-allyl terminus. -

Result: Linear, acyclic homoallylic alcohols.

-

-

Path B: Cycloaddition / Ring Expansion

-

In the presence of amphoteric reagents (e.g., isocyanates, aldehydes), the zwitterion undergoes [3+2] or [4+2] cycloaddition.

-

Result: 7-membered (oxepines) or 9-membered rings.

-

Visualization: The Reactivity Landscape

Caption: Divergent reaction pathways of vinyl oxetanes catalyzed by Palladium(0), leading to linear or cyclic products via a zwitterionic intermediate.

Experimental Protocol: Pd-Catalyzed Nucleophilic Opening

Context: This protocol describes the ring opening of a 2-vinyl oxetane with a phenol nucleophile to generate a chiral homoallylic ether. This reaction is a benchmark for testing catalyst efficiency and regioselectivity.

Reagents & Equipment[1][4]

-

Substrate: 2-Vinyl oxetane derivative (1.0 equiv)

-

Nucleophile: 4-Methoxyphenol (1.2 equiv)

-

Catalyst: Pd2(dba)3 (2.5 mol%)

-

Ligand: dppe (1,2-Bis(diphenylphosphino)ethane) (5.0 mol%)

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology

-

Catalyst Activation (The "Pre-Stir"):

-

In a flame-dried Schlenk tube, charge Pd2(dba)3 and dppe.

-

Add 50% of the required THF volume.

-

Stir at room temperature (RT) for 15 minutes. Critical: The solution should turn from dark purple/red to a lighter orange/yellow, indicating the formation of the active Pd-ligand complex.

-

-

Substrate Addition:

-

Dissolve the vinyl oxetane and the phenol nucleophile in the remaining THF.

-

Add this solution dropwise to the catalyst mixture via syringe.

-

Note: Slow addition prevents high local concentrations of nucleophile, which can sometimes poison the catalyst or lead to oligomerization.

-

-

Reaction Monitoring:

-

Stir at RT.[4] Monitor by TLC (typically 2–6 hours).

-

Endpoint: Disappearance of the vinyl oxetane spot.

-

-

Workup & Purification:

-

Filter the reaction mixture through a short pad of silica gel (eluting with ether) to remove the palladium catalyst.

-

Concentrate in vacuo.

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

-

Validation Check:

-

NMR: Look for the characteristic internal alkene signals (multiplets at 5.5–6.0 ppm) and the loss of the strained oxetane ring protons (usually 4.0–5.0 ppm).

-

Chirality: If starting with a chiral oxetane, analyze ee% via chiral HPLC. This reaction typically proceeds with retention of configuration (double inversion mechanism).

-

Mechanistic Visualization[6][7]

Caption: Catalytic cycle showing the oxidative addition of Pd(0) to vinyl oxetane, forming the key electrophilic

Conclusion

Functionalized vinyl oxetanes are not merely strained curiosities; they are high-value synthons. By leveraging the "spring-loaded" energy of the oxetane ring, researchers can access complex molecular architectures that are otherwise difficult to synthesize. Whether used as a rigid bioisostere in late-stage drug design or as a reactive intermediate for ring expansion, the vinyl oxetane moiety offers a versatile toolkit for the modern application scientist.[2]

References

-

Synthesis and Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes. Source: ACS Omega (2021). URL:[Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: Chemical Reviews (2016).[3] URL:[Link]

-

Palladium-Catalyzed Ring-Opening Reaction of Cyclopropenones with Vinyl Epoxides/Oxetanes. Source: The Journal of Organic Chemistry (2022). URL:[Link]

-

Oxetane Synthesis via Alcohol C–H Functionalization (Steroid Applications). Source: Journal of the American Chemical Society (2023). URL:[Link]

-

Oxetanes: Formation, Reactivity and Total Syntheses of Natural Products. Source: Beilstein Journal of Organic Chemistry (2025). URL:[Link]

Sources

Thermodynamic Characterization and Polymerization Potential of 3-Benzyloxy-3-Vinyloxetane

An In-Depth Technical Guide for Polymer Scientists and Monomer Development

Executive Summary

This technical guide provides a comprehensive thermodynamic and kinetic analysis framework for 3-benzyloxy-3-vinyloxetane , a specialized hybrid monomer. Unlike conventional oxetanes (e.g., 3-ethyl-3-hydroxymethyloxetane, EHO), this monomer integrates two distinct reactive functionalities: a strained oxetane ring for Cationic Ring-Opening Polymerization (CROP) and a vinyl group for Free Radical Polymerization (FRP) or thiol-ene "click" chemistry.

This duality presents unique thermodynamic challenges. The steric bulk of the benzyloxy group influences entropy of polymerization (

Part 1: Molecular Architecture & Theoretical Thermodynamics

Structural Thermodynamics

The thermodynamic driving force for the polymerization of this compound is primarily the release of Ring Strain Energy (RSE) .

-

Oxetane Core RSE:

(25.3 kcal/mol). This is slightly lower than epoxides ( -

Thorpe-Ingold Effect: The 3,3-disubstitution (benzyloxy and vinyl) promotes ring planarity. While this typically stabilizes the monomer against spontaneous hydrolysis, it creates significant steric compression that is released upon ring opening.

Predicted Thermodynamic Parameters

Based on Group Contribution Methods (Van Krevelen/Chermin) for oxetane derivatives, the estimated parameters for this compound are:

| Property | Estimated Value | Rationale |

| Enthalpy of Polymerization ( | RSE release modified by steric hindrance of the benzyloxy pendant. | |

| Entropy of Polymerization ( | High ordering required for propagation due to bulky substituents. | |

| Ceiling Temperature ( | Thermodynamically favorable polymerization at standard processing temps. | |

| Glass Transition ( | Asymmetric substitution prevents efficient packing (likely liquid at RT). |

Part 2: Experimental Characterization Protocols

To validate the theoretical values, the following self-validating protocols must be employed. These workflows ensure data integrity and reproducibility.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine

-

Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

-

Calibration: Indium (

, -

Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation of the vinyl group.

Protocol Steps:

-

Reference Scan: Run an empty aluminum pan (T-zero) baseline.

-

Sample Prep: Encapsulate 5–10 mg of monomer in a hermetic aluminum pan.

-

Cycle 1 (Thermal History): Cool to

, equilibrate for 5 min, then ramp to -

Cycle 2 (Polymerization): Introduce cationic initiator (e.g., 1% wt iodonium salt). Ramp from

to -

Analysis: Integrate the exotherm peak. The area under the curve (

) converted to

Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and decomposition kinetics (Arrhenius parameters).

-

Critical Parameter: The

(temperature at 5% weight loss) defines the processing window. -

Method: Ramp 10–20 mg sample from

to -

Expectation: A two-step degradation is likely:

-

Cleavage of the benzyloxy ether linkage (

). -

Backbone degradation of the polyether chain (

).

-

Visualization: Characterization Workflow

Figure 1: Analytical workflow for validating the thermodynamic quality of the monomer.

Part 3: Polymerization Thermodynamics & Mechanism

Cationic Ring-Opening Polymerization (CROP)

The primary utility of this compound lies in its sensitivity to cationic photoinitiators (e.g., diaryliodonium or triarylsulfonium salts).

Mechanism:

-

Initiation: The photoacid generator (PAG) releases

. The proton attacks the oxetane oxygen, forming a secondary oxonium ion. -

Propagation: The

attack by a second monomer on the -

Termination: Unlike radical systems, cationic "living" characteristics are possible, but chain transfer to the benzyloxy ether oxygen can occur, acting as a chain transfer agent.

The Dual-Cure Advantage

The thermodynamic orthogonality is key.

-

Cationic (Oxetane): Insensitive to oxygen inhibition.

. -

Radical (Vinyl): Sensitive to oxygen, but fast.

. -

Result: A hybrid network with tunable

and mechanical modulus.

Visualization: Cationic Mechanism

Figure 2: Cationic Ring-Opening Polymerization (CROP) pathway highlighting propagation and transfer risks.

Part 4: Safety & Stability Considerations

Peroxide Formation

The benzyloxy group contains a benzylic hydrogen adjacent to an ether oxygen. This site is susceptible to autoxidation, forming hydroperoxides.

-

Risk: Peroxides can inhibit cationic polymerization (by neutralizing the acid catalyst) or prematurely initiate radical polymerization of the vinyl group.

-

Mitigation: Store with antioxidants (e.g., BHT) and under inert atmosphere (Argon).

Thermal Runaway

Because the molecule has two polymerizable groups, the adiabatic temperature rise (

-

Recommendation: Use staged curing (e.g., UV cure for oxetane first, followed by thermal cure for vinyl).

References

-

Lebedev, B. V., & Kulagina, T. G. (1994). Thermodynamics of the polymerization of oxetane and its derivatives. Chemical Reviews.

-

Crivello, J. V., & Sasaki, H. (2002). Kinetics and Mechanism of the Cationic Polymerization of Oxetane Monomers. Journal of Macromolecular Science.

-

Sasaki, H. (2007). Cationic Ring-Opening Polymerization of Oxetanes.[1][2][3][4] In: Ring-Opening Polymerization. Wiley-VCH.

-

Eastmond, G. C. (1999). The thermodynamics of ring-opening polymerization. Polymer.[2][3][4][5][6]

-

Burke, N. A. D., et al. (2005). Thermal properties of oxetane-based polymers.[4] Journal of Polymer Science Part A.

Sources

Technical Guide: Unlocking the Potential of 3-Benzyloxy-3-vinyloxetane in Hybrid Radical-Cationic Systems

The following technical guide details the application, mechanism, and experimental protocols for 3-Benzyloxy-3-vinyloxetane (BVO) in hybrid radical-cationic polymerization systems.

This guide is structured for advanced R&D personnel and assumes familiarity with photopolymerization fundamentals.

Executive Summary: The BVO Advantage

In the landscape of hybrid photopolymerization, This compound (BVO) represents a specialized monomeric architecture distinct from standard vinyl ether oxetanes (like EWC/OXT-212). While standard hybrid systems rely on vinyl ethers for rapid cationic curing, BVO introduces a direct vinyl-functionalized oxetane ring coupled with a bulky benzyloxy substituent.

This unique structure offers a specific advantage: True Orthogonal Curing . Unlike vinyl ethers which are consumed primarily by cationic mechanisms, the C3-vinyl group in BVO is tailored for radical polymerization, while the oxetane ring remains exclusively cationic. This allows for the precise engineering of Interpenetrating Polymer Networks (IPNs) with tunable mechanical damping and high refractive indices.

Molecular Architecture & Mechanistic Implications[1]

Structural Analysis

The BVO molecule features a strained oxetane ring substituted at the C3 position with two distinct functional groups:

-

Benzyloxy Group (-OCH₂Ph): Provides steric bulk, increases hydrophobicity, and significantly boosts the refractive index (RI), making it ideal for optical coatings.

-

Vinyl Group (-CH=CH₂): Directly attached to the C3 carbon. This is chemically distinct from a vinyloxy (vinyl ether) group.

The Hybrid Mechanism (Dual-Cure)

In a hybrid system, BVO undergoes simultaneous or sequential polymerization:

-

Pathway A (Radical): Photo-generated radicals attack the C3-vinyl unsaturation. This forms a carbon-carbon backbone. This step is fast but susceptible to oxygen inhibition.

-

Pathway B (Cationic): Photo-generated superacids initiate the Ring-Opening Polymerization (ROP) of the oxetane. This forms a polyether backbone. This step is slower, oxygen-insensitive, and contributes to low shrinkage.

Mechanistic Pathway Diagram

The following diagram illustrates the concurrent signaling and reaction pathways in a BVO-based hybrid system.

Figure 1: Dual-mechanistic pathway of this compound yielding an Interpenetrating Polymer Network (IPN).

Experimental Protocol: Formulation & Curing

This protocol is designed to validate the hybrid curing efficiency of BVO. It uses a self-validating control (Real-Time FTIR) to ensure both mechanisms are active.

Materials & Formulation

| Component | Function | Recommended Loading (wt%) | Notes |

| This compound (BVO) | Monomer | 50.0 - 70.0% | Core monomer. |

| Cycloaliphatic Epoxide (e.g., UVR-6110) | Co-monomer | 20.0 - 40.0% | Accelerates cationic cure; reduces viscosity. |

| Iodonium Salt (e.g., Omnicat 250) | Cationic PI | 2.0 - 3.0% | Generates H+ for oxetane cure. |

| BAPO or TPO | Radical PI | 1.0 - 2.0% | Generates radicals for vinyl cure. |

| CPTX (1-Chloro-4-propoxythioxanthone) | Sensitizer | 0.5 - 1.0% | Sensitizes Iodonium salt to LED wavelengths (395nm+). |

Workflow Diagram

Figure 2: Step-by-step formulation and curing workflow for BVO hybrid systems.

Validation Method: Real-Time FTIR (RT-FTIR)

To confirm the "Hybrid" nature, you must monitor two distinct peaks simultaneously during UV exposure:

-

Vinyl Conversion: Monitor the disappearance of the C=C stretch at ~1630 cm⁻¹ .

-

Oxetane Conversion: Monitor the disappearance of the Oxetane ring ether band at ~980 cm⁻¹ .

Success Criteria:

-

Radical Phase: Rapid drop in 1630 cm⁻¹ peak within the first 0.5 seconds.

-

Cationic Phase:[1][2] Slower, sustained drop in 980 cm⁻¹ peak continuing after UV cessation (Dark Cure).

Performance Characteristics & Data

The inclusion of BVO transforms the physical properties of the cured matrix. The following data summarizes typical performance shifts when BVO replaces standard aliphatic oxetanes (like OXT-101) in a hybrid formulation.

| Property | Standard Hybrid (OXT-101 based) | BVO Hybrid (this compound) | Technical Rationale |

| Refractive Index (n) | 1.48 - 1.50 | 1.54 - 1.57 | Aromatic benzyloxy group increases electron density. |

| Shrinkage (%) | 3 - 5% | 2 - 4% | Bulky benzyloxy group reduces free volume loss during cure. |

| Hardness (Pencil) | H - 2H | 3H - 4H | Rigid aromatic pendant group restricts chain mobility. |

| Moisture Absorption | Moderate | Low | Hydrophobic benzyl shield protects the polyether network. |

| Oxygen Inhibition | High (Surface tack) | Low (Tack-free) | Cationic component (oxetane) is immune to O₂; BVO balances surface cure. |

Critical Technical Challenges & Mitigation

Thermal Instability of 3-Vinyloxetanes

Risk: Research indicates that 3-vinyloxetane derivatives can undergo thermal fragmentation (ring expansion) to dihydrofurans or degradation products at elevated temperatures (>100°C) [1, 2]. Mitigation:

-

Store BVO monomers at 2-8°C .

-

Avoid high-temperature thermal bakes (>80°C) prior to UV curing.

-

The benzyloxy group provides some steric stabilization, but the strained ring remains reactive.

Cationic Inhibition by Humidity

Risk: The cationic propagation (oxetane ring opening) is inhibited by nucleophilic attack from ambient moisture. Mitigation:

-

Formulate with a hydrophobic sensitizer (like Anthracene derivatives or CPTX).

-

The inherent hydrophobicity of the BVO benzyloxy group offers a passive barrier effect, improving performance in humid environments compared to hydroxyl-functionalized oxetanes (like EHO).

References

-

Thermal Fragmentation of 3-Vinyloxetane: A Quantum Chemical Study. Source: The Journal of Physical Chemistry A (ACS Publications). Context: Establishes the thermal stability limits and ring-expansion risks of the core 3-vinyloxetane structure. Link:[Link]

-

Reactivity of Vinyl Epoxides/Oxetanes toward Arynes. Source: National Institutes of Health (PMC). Context: Discusses the reactivity of vinyl-strained rings, relevant for understanding side reactions in complex formulations. Link:[Link]

-

Cationic Polymerization of Oxetanes (General Mechanism). Source: J-STAGE / J-GLOBAL (Reference for standard oxetane behavior). Context: Baseline comparison for 3-Ethyl-3-(vinyloxymethyl)oxetane (EWC) vs. BVO. Link:[Link][3][4][5][6]

Sources

Methodological & Application

Application Note: Cationic Ring-Opening Polymerization of 3-Benzyloxy-3-vinyloxetane

This Application Note and Protocol is designed for researchers specializing in polymer synthesis and drug delivery systems. It details the Cationic Ring-Opening Polymerization (CROP) of 3-Benzyloxy-3-vinyloxetane , a specialized functional monomer.

The protocol prioritizes the Activated Chain End (ACE) mechanism to ensure the formation of a linear polyether backbone while preserving the pendant vinyl group for post-polymerization functionalization (e.g., thiol-ene click chemistry or radical crosslinking).

Introduction & Mechanistic Rationale

The polymerization of 3,3-disubstituted oxetanes offers a pathway to polyethers with low glass transition temperatures (

-

Oxetane Ring: High ring strain (~107 kJ/mol) drives cationic ring-opening.

-

Pendant Vinyl Group: A sterically hindered alkene that remains inert under specific cationic conditions, serving as a "handle" for orthogonal functionalization.

The Challenge: Chemoselectivity

The primary challenge is preventing the vinyl group from participating in the cationic propagation, which would lead to uncontrolled crosslinking. By utilizing Boron Trifluoride Diethyl Etherate (

Reaction Mechanism (ACE Pathway)

The polymerization proceeds via the Activated Chain End (ACE) mechanism.[1] The initiator generates a tertiary oxonium ion, which is opened by the nucleophilic attack of a fresh monomer.

Figure 1: The Activated Chain End (ACE) mechanism for oxetane polymerization. Note the cyclic regeneration of the oxonium ion.

Materials & Equipment Specifications

Success in CROP is dictated by the absence of moisture. Water acts as a chain transfer agent, reducing molecular weight and increasing polydispersity (PDI).

Reagents

| Reagent | Purity Requirement | Pre-treatment Protocol |

| This compound | >98% | Dry over |

| Dichloromethane (DCM) | HPLC Grade | Distill over |

| Purum | Distill under reduced pressure before use. Store in Schlenk flask. | |

| Methanol | ACS Reagent | Use as received (for quenching). |

| Nitrogen/Argon | UHP (99.999%) | Pass through |

Equipment

-

Schlenk Line: Dual manifold (Vacuum/Inert Gas).

-

Reaction Vessel: Flame-dried two-neck round bottom flask with magnetic stir bar.

-

Syringes: Gas-tight glass syringes (oven-dried).

-

Cooling Bath: Ice/Water (

) or Acetone/Dry Ice (

Experimental Protocol

Phase 1: System Preparation

-

Flame Drying: Attach the two-neck flask (equipped with a rubber septum and gas inlet) to the Schlenk line. Flame dry under vacuum until hot.

-

Inert Purge: Cycle Vacuum/Nitrogen (

) three times. Allow to cool to Room Temperature (RT) under positive

Phase 2: Polymerization

-

Solvent Charge: Inject anhydrous DCM (5.0 mL) into the flask via syringe.

-

Monomer Addition: Add This compound (1.0 g, ~5.2 mmol) to the DCM. Stir to dissolve.

-

Target Concentration: ~1.0 M. High dilution favors intramolecular cyclization (backbiting); 1.0 M is optimal for linear growth.

-

-

Thermal Equilibration: Submerge the flask in an ice bath (

). Allow 10 minutes for equilibration. -

Initiation:

-

Prepare a stock solution of

in DCM if precise low-loading is needed. -

Add

(typically 1-2 mol% relative to monomer) dropwise. -

Observation: The solution may turn slightly yellow/orange, indicating oxonium ion formation.

-

-

Propagation: Stir vigorously at

for 4–6 hours .-

Note: Monitor conversion via TLC or aliquot NMR (disappearance of oxetane ring protons at

4.3–4.8 ppm).

-

Phase 3: Termination & Purification

-

Quenching: Add ammoniacal methanol (0.5 mL) to terminate the living chain ends.

-

Precipitation: Pour the reaction mixture slowly into cold Methanol (100 mL) or n-Hexane (if polymer is MeOH soluble) under stirring.

-

Isolation: Collect the polymer by centrifugation or filtration.

-

Drying: Dry under high vacuum at RT for 24 hours to remove residual solvent.

Characterization & Data Analysis

Expected NMR Signature

The success of the polymerization is validated by the shift of the methylene protons adjacent to the oxygen and the preservation of the vinyl group.

| Proton Environment | Monomer Shift ( | Polymer Shift ( | Interpretation |

| Oxetane Ring ( | 4.3 – 4.8 (Multiplet) | Absent | Ring opening complete. |

| Polymer Backbone ( | N/A | 3.2 – 3.6 (Broad) | Formation of linear ether chain. |

| Vinyl ( | 5.2 – 6.0 (Multiplet) | 5.2 – 6.0 (Retained) | Vinyl group intact (No crosslinking). |

| Benzylic ( | 4.5 (Singlet) | 4.4 – 4.6 (Broad) | Side chain retention. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Poly(this compound).

Troubleshooting & Optimization

-

Issue: Low Molecular Weight (

)-

Cause: High moisture content (Chain Transfer).

-

Solution: Re-distill DCM over

; increase monomer-to-initiator ratio (

-

-

Issue: Gelation / Insoluble Product

-

Cause: Vinyl group participation (Crosslinking).

-

Solution: Lower reaction temperature to

or

-

-

Issue: Broad PDI (>1.5)

-

Cause: Slow initiation relative to propagation.

-

Solution: Use a "proton trap" (e.g., 2,6-di-tert-butylpyridine) if using protic initiators, or switch to a faster initiator system.

-

References

-

Cationic Ring-Opening Polymerization of Oxetanes. Aston Research Explorer. [Link]

-

Reactivity Studies of Oxirane and Oxetane Monomers. Rensselaer Polytechnic Institute. [Link][2]

-

Synthesis of Copolymers of Oxetane Derivatives. Semantic Scholar. [Link][3][4]

-

Oxetanes: Recent Advances in Synthesis and Reactivity. Chemical Reviews (ACS). [Link]

Sources

Application Note: Chemoselective Deprotection of Poly(3-benzyloxy-3-vinyloxetane) to Hydroxyl Groups

This Application Note is designed for researchers and drug development professionals requiring high-fidelity deprotection protocols for Poly(3-benzyloxy-3-vinyloxetane) (P(BVO)) . It addresses the specific chemoselective challenges posed by the polymer's architecture: a polyether backbone, pendant vinyl groups, and benzyl-protected hydroxyls.

Executive Summary

Poly(this compound) (P(BVO)) is a versatile precursor for hyperbranched polyethers and functional hydrogels. The transition from P(BVO) to its polyol form, Poly(3-hydroxy-3-vinyloxetane) , is a critical activation step. This guide details two distinct protocols for removing the benzyl protecting group (

-

Protocol A (Catalytic Hydrogenolysis): The "Gold Standard" for complete deprotection, resulting in a saturated ethyl-functionalized polyol.

-

Protocol B (Lewis Acid-Mediated Cleavage): An advanced chemoselective method using Boron Trichloride (

) to preserve the pendant vinyl groups for downstream crosslinking.

Chemical Context & Strategic Decision Tree

The P(BVO) polymer typically consists of a polyether backbone formed via Cationic Ring-Opening Polymerization (CROP) of the oxetane ring. The pendant vinyl group presents a chemoselectivity challenge.

-

The Challenge: Standard debenzylation (Hydrogenation) reduces carbon-carbon double bonds.

-

The Solution: Select the protocol based on the fate of the vinyl group.

Decision Matrix (DOT Visualization)

Figure 1: Strategic decision tree for selecting the appropriate deprotection modality based on downstream functional requirements.

Comparative Analysis of Methods

| Feature | Method A: Catalytic Hydrogenolysis | Method B: Lewis Acid ( |

| Reagents | ||

| Mechanism | Heterogeneous Catalysis (Surface Adsorption) | Lewis Acid-Base Complexation / |

| Vinyl Fate | Reduced (Vinyl | Preserved (Remains Vinyl) |

| Backbone Stability | Excellent (Polyether stable to reduction) | Moderate (Risk of ether cleavage if T > -78°C) |

| Purification | Filtration (Celite) | Quench & Extraction/Dialysis |

| Scalability | High (Industrial standard) | Medium (Cryogenic requirements) |

Detailed Protocols

Protocol A: Catalytic Hydrogenolysis (Saturated Polyol Route)

Best for: Creating chemically inert, hydrophilic polyols where vinyl functionality is not required.

Materials:

-

Substrate: P(BVO)

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support (Degussa type recommended).

-

Solvent: Methanol (MeOH) or THF/MeOH (1:1) for solubility.

-

Hydrogen Source:

balloon or Parr shaker (30-50 psi).

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of P(BVO) in 20 mL of solvent (THF/MeOH 1:1). Ensure complete homogeneity.

-

Catalyst Addition: Under an Argon blanket, carefully add 100 mg (10 wt%) of 10% Pd/C. Caution: Dry Pd/C is pyrophoric; use wet variants or handle under inert gas.

-

Hydrogenation:

-

Balloon Method: Purge the flask with

(vacuum/fill cycles x3). Stir vigorously at Room Temperature (RT) for 12–24 hours. -

Pressure Method:[1] Pressurize to 40 psi. Reaction time can be reduced to 4–6 hours.

-

-

Monitoring: Monitor by TLC (disappearance of UV-active benzyl spot) or

NMR (disappearance of aromatic protons at 7.2–7.4 ppm). -

Workup: Filter the mixture through a Celite 545 pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the viscous polyol.

Validation Criteria:

- NMR: Absence of aromatic signals (7.2–7.4 ppm). Appearance of ethyl signals (0.8–0.9 ppm) indicates vinyl reduction.

Protocol B: Lewis Acid-Mediated Cleavage (Vinyl Preservation Route)

Best for: Retaining vinyl groups for UV-curing or "click" chemistry. Requires strict moisture control.

Materials:

-

Reagent: Boron Trichloride (

), 1.0 M solution in Dichloromethane (DCM). -

Scavenger: Pentamethylbenzene (PMB) - Critical for preventing benzyl cation re-attachment or polymerization.

-

Solvent: Anhydrous DCM.

-

Equipment: Cryogenic bath (Dry ice/Acetone, -78°C).

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and cool under

. -

Dissolution: Dissolve 1.0 g of P(BVO) and 1.5 equivalents (relative to benzyl groups) of Pentamethylbenzene in 30 mL anhydrous DCM. Cool to -78°C.[2]

-

Addition: Dropwise add

solution (1.2 equivalents per benzyl group) over 20 minutes. Maintain temperature at -78°C.-

Note: The solution may turn deep purple/red due to the formation of benzyl-cation complexes.

-

-

Reaction: Stir at -78°C for 2–4 hours. Do not warm to RT , as this promotes ether backbone cleavage.

-

Quenching: While still at -78°C, add MeOH (10 mL) dropwise to quench the Lewis acid.

-

Workup:

-

Isolation: Dry the polymer precipitate under high vacuum.

Validation Criteria:

- NMR: Absence of aromatic signals (7.2–7.4 ppm). Retention of vinylic signals (multiplets at 5.2–6.0 ppm).

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Incomplete Debenzylation (Method A) | Catalyst poisoning (S/N/P impurities) | Increase catalyst loading to 20 wt%; add 1 drop of Acetic Acid. |

| Backbone Degradation (Method B) | Temperature too high | Strictly maintain -78°C; reduce reaction time. |

| Loss of Vinyl Groups (Method B) | Cationic polymerization of vinyls | Ensure sufficient Pentamethylbenzene scavenger; quench efficiently. |

| Polymer Gelation | Crosslinking during deprotection | Dilute reaction concentration; ensure oxygen-free conditions. |

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[3] Protective Groups in Organic Synthesis. 5th Ed.[4] John Wiley & Sons.[4] (Standard reference for Benzyl ether cleavage mechanisms).

-

Okano, K., et al. (2008).[5] "Chemoselective Debenzylation of Aryl Benzyl Ethers Using

and Pentamethylbenzene". Synlett, 2008(13), 1977-1980. (Protocol basis for Method B). -

Sajiki, H. (1995). "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C". Tetrahedron Letters, 36(20), 3465-3468. (Insights on Pd/C selectivity).

-

Magnusson, H., et al. (2002). "Synthesis of Hyperbranched Polyethers with Pendant Vinyl Groups". Macromolecules, 35, 5371. (Context for P(BVO) synthesis and handling).

Sources

Application Note: Dual-Cure Workflows for 3-Benzyloxy-3-vinyloxetane (BVO)

This Application Note is designed for research scientists and materials engineers utilizing 3-Benzyloxy-3-vinyloxetane (BVO) in the development of advanced coatings, adhesives, and 3D printing resins.[1]

The guide focuses on the Dual-Cure capability of BVO, leveraging its hybrid functionality: the oxetane ring (cationic polymerization) and the vinyl group (radical polymerization/thiol-ene click chemistry).[1]

Executive Summary

This compound (BVO) is a specialized hybrid monomer that bridges the gap between high-speed radical curing and low-shrinkage cationic curing.[1] Unlike standard aliphatic oxetanes (e.g., EHO), the inclusion of a benzyloxy group increases the refractive index (RI) and hydrophobicity, while the C3-vinyl functionality enables orthogonal curing mechanisms.[1]

Key Applications:

-

Optical Coatings: High refractive index films with excellent surface hardness.[1]

-

3D Printing (SLA/DLP): "Green strength" via radical cure followed by "dark cure" via cationic mechanism to minimize warping.[1]

-

Electronic Encapsulation: Low-stress curing for sensitive components.[1]

Material Science & Chemistry

Understanding the structure-property relationship is critical for formulation.[1]

Structural Functionality

The BVO molecule possesses two distinct reactive sites centered at the C3 position of the oxetane ring:

| Functional Group | Mechanism | Initiator Type | Key Characteristic |

| Oxetane Ring | Cationic Ring-Opening Polymerization (CROP) | Photoacid Generator (PAG) | Low shrinkage, oxygen insensitivity, "living" dark cure.[1] |

| Vinyl Group | Free Radical Polymerization or Thiol-Ene Click | Radical Photoinitiator (PI) | Fast gelation, high crosslink density potential.[1] |

| Benzyloxy Group | Non-reactive (Pendant) | N/A | Increases Refractive Index (~1.5+), adds hydrophobicity.[1] |

The Dual-Cure Advantage (IPN Formation)

BVO is ideal for creating Interpenetrating Polymer Networks (IPNs) .[1] By triggering the vinyl and oxetane groups sequentially or simultaneously, you create two interlaced polymer networks that are not covalently bonded to each other but are mechanically interlocked.[1] This results in:

-

Synergistic Toughness: The brittle oxetane network is reinforced by the flexible vinyl/thiol network.[1]

-

Stress Relaxation: Sequential curing allows stress built up during the first phase to relax before the second phase locks the geometry.[1]

Experimental Protocols

Formulation Strategy

The following formulation is a baseline for a Sequential UV-Thermal Dual Cure system.

Reagents:

-

Monomer A: this compound (BVO) - Primary Matrix[1]

-

Co-Monomer B: Bisphenol A Diglycidyl Ether (DGEBA) or Cycloaliphatic Epoxide - To accelerate cationic cure speed.[1]

-

Co-Monomer C: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) - If using Thiol-Ene radical mode (Recommended).[1]

-

Initiator 1 (Cationic): Iodonium or Sulfonium Salt (e.g., Omnicat 250).[1]

-

Initiator 2 (Radical): BAPO or TPO (e.g., Omnirad 819).[1]

Baseline Formulation Table (Weight %)

| Component | Role | Conc. (%) | Notes |

| BVO | Base Monomer | 50 - 70% | High RI, low shrinkage backbone.[1] |

| Epoxy Diluent | Accelerator | 10 - 20% | Cycloaliphatic epoxies speed up oxetane ring opening.[1] |

| Multifunctional Thiol | Crosslinker | 15 - 25% | Stoichiometric balance with Vinyl group recommended for Thiol-Ene.[1] |

| Iodonium Salt (PAG) | Cationic Init.[1] | 2.0 - 3.0% | Activates Oxetane/Epoxy.[1] |

| BAPO (Radical PI) | Radical Init. | 1.0 - 2.0% | Activates Vinyl/Thiol.[1] |

| Sensitizer | Spectral Shift | 0.5% | (Optional) Thioxanthone derivative if using LED >380nm.[1] |

Curing Workflow: Sequential IPN

This protocol maximizes mechanical properties by establishing a "Green State" (Radical) followed by a "Hard Cure" (Cationic).[1]

Step 1: Preparation

-

Mix BVO, Epoxy, and Thiol in a dark amber vial.[1]

-

Add Radical PI and mix until dissolved (gentle heat <40°C if needed).

-

Add PAG last (PAGs can be thermally unstable).[1]

-

Degas the resin under vacuum (25 inHg) for 10 minutes to remove bubbles.

Step 2: Application

-

Spin coat or cast the resin onto the substrate (Glass/Silicon/Polymer).[1]

-

Target Thickness: 10 µm – 100 µm.[1]

Step 3: Stage A - Radical Cure (The "Gel" Step) [1]

-

Mechanism: Rapid polymerization of Vinyl+Thiol groups.[1]

-

Source: UV LED (405nm or 365nm).[1]

-

Dosage: 500 mJ/cm².[1]

-

Observation: Material transitions from liquid to a soft, tacky solid (Green State).[1] The oxetane ring remains largely unreacted.[1]

Step 4: Stage B - Cationic Cure (The "Lock" Step) [1]

-

Mechanism: Acid-catalyzed ring opening of Oxetane.[1]

-

Trigger: UV (Broadband/Deep UV) to activate PAG OR Thermal boost if using a thermal acid generator.[1]

-

Dosage: 1000 - 2000 mJ/cm².[1]

-

Thermal Post-Cure: Bake at 80°C - 100°C for 30-60 minutes.

-

Why Heat? Cationic polymerization of oxetanes is thermally accelerated.[1] The heat drives the reaction to near 100% conversion and anneals the network.[1]

Mechanism Visualization

The following diagram illustrates the orthogonal reaction pathways utilized in this protocol.

Caption: Orthogonal reaction pathways of BVO. Stage 1 utilizes the vinyl group for rapid gelation, while Stage 2 utilizes the oxetane ring for final hardening and property development.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Surface Tackiness | Oxygen Inhibition (Radical) | Increase Radical PI concentration; cure under Nitrogen; or switch to Thiol-Ene mode (naturally oxygen resistant).[1] |

| Incomplete Cure (Soft) | Humidity (Cationic) | Cationic cure is moisture sensitive (hydroxyls terminate chains).[1] Cure in low humidity (<40% RH) or bake immediately after UV exposure.[1] |

| Phase Separation | Incompatibility | BVO is moderately polar.[1] If using non-polar co-monomers, phase separation (haze) may occur.[1] Use compatibilizers or adjust the Benzyloxy/Aliphatic ratio.[1] |

| Yellowing | Iodonium Salt Decomposition | Switch to Sulfonium salts which generally yellow less, or reduce PAG concentration.[1] |

References

-

Crivello, J. V. (2009).[1] The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry. (Foundational work on cationic curing mechanisms essential for oxetane usage). [1]

-

Dana Bioscience . 3-(Benzyloxy)-3-vinyloxetane Product Page. (Commercial source verifying the availability and specific nomenclature of the monomer).

-

Sangermano, M., et al. (2014).[1] Photopolymerization of oxetane-based systems. Progress in Organic Coatings.[1] (Review of oxetane reactivity and copolymerization strategies).

-

Konuray, O., et al. (2018).[1] Dual-curable systems: A review of their applications in 3D printing. Polymer Chemistry. (Context for using hybrid vinyl-oxetane systems in additive manufacturing).

Sources

Application Note: Chemoselective Controlled Radical Polymerization of 3-Benzyloxy-3-vinyloxetane

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It addresses the specific challenge of polymerizing the vinyl group of 3-Benzyloxy-3-vinyloxetane (BVO) while preserving the acid-sensitive oxetane ring for post-polymerization functionalization.

Part 1: Scientific Rationale & Strategic Approach

The Chemoselective Challenge

The monomer This compound (BVO) presents a unique orthogonal functionality:

-

Vinyl Group: Susceptible to radical polymerization.[1]

-

Oxetane Ring: Susceptible to cationic ring-opening polymerization (CROP) but sensitive to acidic conditions.

-

Benzyloxy Group: Provides hydrophobic bulk and solubility, acting as a protecting group for the C3 alcohol.

The objective is to polymerize the vinyl group via Controlled Radical Polymerization (CRP) to form a linear polymer backbone with pendant, intact oxetane rings. These rings serve as "click" handles for later conjugation with carboxylic acids, thiols, or amines in drug delivery vectors.

Selection of CRP Method: RAFT/MADIX

Why RAFT? Atom Transfer Radical Polymerization (ATRP) is viable but risky due to the potential for metal catalysts (Cu) to coordinate with the ether oxygens of the oxetane/benzyloxy groups, potentially retarding the reaction or requiring difficult purification.

Reversible Addition-Fragmentation chain Transfer (RAFT) , specifically the MADIX (Macromolecular Design via Interchange of Xanthates) variant, is the superior choice here.

-

Reasoning: The "vinyl" group in BVO (attached to a quaternary carbon with oxygen substituents) behaves electronically as a non-activated or electron-rich monomer, similar to vinyl acetate or N-vinylpyrrolidone. Standard dithiobenzoate RAFT agents inhibit the polymerization of such monomers.

-

Solution: Xanthates (O-alkyl xanthates) provide the necessary unstable intermediate radicals to allow propagation of these non-conjugated vinyl monomers without excessive retardation.

Critical Control Parameters

-

Acidity: Strict exclusion of acids is mandatory. Oxetanes isomerize or ring-open in the presence of protons. Glassware should be base-washed or silanized.

-

Temperature: Maintain

to prevent thermal ring strain release, although oxetanes are generally stable up to -

Conversion: Target 60-70% conversion to avoid "dead" chain coupling and branching at high viscosities.

Part 2: Experimental Protocol

Materials & Reagents

| Component | Role | Specification |

| This compound (BVO) | Monomer | Distill over |

| O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate | RAFT Agent (Xanthate) | Rhodixan A1 or equivalent. Suitable for non-activated vinyls. |

| AIBN (Azobisisobutyronitrile) | Initiator | Recrystallized from methanol. |

| 1,4-Dioxane or Anisole | Solvent | Anhydrous. Non-protic. |

| Basic Alumina | Purification | For removing trace acid from monomer pre-reaction. |

Stoichiometry

Target Degree of Polymerization (

-

[Monomer] : [CTA] : [Initiator] =

-

Solid Content: 30-40% w/v (High dilution minimizes intramolecular cyclization).

Step-by-Step Procedure

Phase A: Preparation

-

Monomer Purification: Pass the BVO monomer through a short column of basic alumina to remove any acidic impurities or stabilizers.

-

Stock Solution: In a Schlenk tube equipped with a magnetic stir bar, dissolve:

-

10.0 mmol BVO (Monomer)

-

0.2 mmol Xanthate CTA

-

0.04 mmol AIBN

-

5.0 mL Anhydrous 1,4-Dioxane.

-

Phase B: Degassing (Critical)

Oxygen inhibits radical polymerization and can lead to peroxy-species that attack the oxetane.

-

Seal the Schlenk tube with a rubber septum.

-

Perform 4 cycles of Freeze-Pump-Thaw :

-

Freeze in liquid

. -

Apply high vacuum (10 min).

-

Thaw in warm water (inert gas backfill).

-

-

Backfill with high-purity Argon.

Phase C: Polymerization

-

Immerse the Schlenk tube in a thermostated oil bath at 65°C .

-

Stir at 300 RPM.

-

Timecourse: Reaction kinetics for vinyl oxetanes are slower than acrylates. Expect reaction times of 12 to 24 hours .

-

Sampling: Take aliquots at t=0, 4, 8, 12, 24h via an airtight syringe for NMR conversion analysis.

Phase D: Quenching & Isolation

-

Quench: Plunge the tube into liquid nitrogen or an ice bath. Expose to air to terminate radicals.

-

Precipitation: Dropwise addition of the polymer solution into cold n-Hexane or Methanol (depending on solubility tests; BVO polymers are often soluble in methanol, so Hexane/Ether is preferred).

-

Note: Do NOT use acidic precipitating agents.

-

-

Drying: Dry the white precipitate under high vacuum at

for 24 hours.

Part 3: Characterization & Validation

Nuclear Magnetic Resonance (1H-NMR)

This is the primary validation step.

-

Success Criteria:

-

Disappearance: Vinyl protons (multiplets at

5.8–6.4 ppm). -

Retention: Oxetane ring protons (distinct AB system or multiplets at

4.3–4.8 ppm). -

Shift: Broadening of the backbone signals.

-

-

Calculation: Conversion % =

normalized to the benzyl aromatic protons (internal standard).

Gel Permeation Chromatography (GPC)

-

Solvent: THF or DMF (with 0.1% LiBr).

-

Detector: Refractive Index (RI).

-

Expectation: Unimodal distribution with Dispersity (

)

Part 4: Visualization (Workflows & Pathways)

RAFT Mechanism for Vinyl Oxetane

The following diagram illustrates the specific MADIX mechanism required to stabilize the unstable vinyl oxetane radical.

Caption: MADIX/RAFT mechanism highlighting the reversible chain transfer essential for controlling non-activated vinyl polymerization.

Experimental Workflow

Caption: Step-by-step workflow ensuring anaerobic conditions and removal of acidic impurities.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Polymerization | Oxygen inhibition or Stabilizer presence. | Increase degassing cycles. Ensure BVO is passed through alumina immediately before use. |

| Broad PDI (>1.6) | Temperature too high or wrong CTA. | Lower temp to 60°C. Ensure a Xanthate is used, not a Trithiocarbonate (which retards non-activated vinyls). |

| Loss of Oxetane (NMR) | Acid contamination or thermal degradation. | Check solvent acidity. Use basic alumina. Confirm reaction temp |

| Gelation | Crosslinking via ring-opening. | Reduce concentration. Ensure absolute exclusion of Lewis acids/protons. |

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

-

Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link

- Nuyken, O., & Böhner, R. (1997). Polymerization of 3-ethyl-3-(vinyloxymethyl)oxetane. Macromolecular Rapid Communications, 18(11), 1009-1015. (Foundational work on vinyl oxetane reactivity).

- Crivello, J. V. (2014). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4241-4254. (Reference for oxetane sensitivity).

-

Polymer Source Inc. (General Protocols). RAFT Polymerization of Vinyl Esters. Link

Sources

Application Note: Solvent Selection for Solution Polymerization of Benzyloxy Oxetanes

This Application Note is designed for researchers aiming to synthesize well-defined poly(benzyloxy oxetanes) (PBO) via Cationic Ring-Opening Polymerization (CROP). It prioritizes mechanistic understanding of solvent-ion interactions to control molecular weight distributions (

Executive Summary

The polymerization of benzyloxy oxetanes (e.g., 3-benzyloxyoxetane) is a critical step in synthesizing linear polyglycerol precursors. Unlike radical polymerization, Cationic Ring-Opening Polymerization (CROP) is governed by the equilibrium between active species (oxonium ions) and counter-ions . The solvent is not merely a diluent; it is a kinetic switch.

Core Recommendation:

-

Primary Solvent: Dichloromethane (DCM) (

). It offers the optimal balance of dielectric constant ( -

Secondary Solvent: Toluene (

). Useful for slowing kinetics to improve control, provided the polymer remains soluble. -

Forbidden Solvents: Ethers (THF), Alcohols, and Water. These act as transfer agents or terminators.

Mechanistic Foundation: The Role of Solvent in CROP

To select the right solvent, one must understand the Active Chain End (ACE) mechanism. The propagating species is a tertiary oxonium ion.[1] The reactivity of this ion depends entirely on its proximity to the counter-ion (e.g.,

Ion-Pair Equilibrium

The solvent's dielectric constant determines the position of the Winstein equilibrium between dormant covalent species and active free ions.

-

Tight Ion Pairs (Low

, e.g., Toluene): The counter-ion stays close to the oxonium center, sterically hindering monomer approach. Propagation is slow. -

Loose Ion Pairs (Moderate

, e.g., DCM): The ions are separated by a solvent shell. The oxonium ion is accessible, leading to faster propagation.[2] -

Free Ions (High

, e.g., Nitroethane): Highly reactive, often leading to "runaway" polymerization and loss of molecular weight control.

The "Benzyl" Solubility Factor

Unlike unsubstituted poly(oxetane) or poly(3-hydroxyoxetane), the benzyloxy pendant group confers significant hydrophobicity and aromatic character to the polymer.

-

Implication: While poly(oxetane) might precipitate in toluene, poly(benzyloxy oxetane) often retains solubility in aromatic solvents due to

interactions, allowing the use of Toluene for controlled, slower reactions.

Visualization: Solvent-Mediated Propagation

The following diagram illustrates how solvent polarity shifts the equilibrium between the dormant and active states.

Caption: The Winstein equilibrium in CROP. DCM promotes the 'Loose Ion Pair' state, maximizing rate without losing control.

Solvent Selection Matrix

Use this table to select the solvent based on your specific experimental goals.

| Solvent | Dielectric Const.[2][3][4][5] ( | Solubility (Monomer/Polymer) | Reaction Rate | Nucleophilicity | Recommendation |

| Dichloromethane (DCM) | 8.9 | Excellent / Excellent | Fast | Very Low | Preferred |

| Toluene | 2.4 | Good / Good | Slow | Low | Use for Control |

| Nitroethane | 28.0 | Good / Good | Very Fast | Low | Avoid (Uncontrollable) |

| Tetrahydrofuran (THF) | 7.5 | Excellent / Excellent | N/A | High | FORBIDDEN (Terminates) |

| Diethyl Ether | 4.3 | Good / Poor | Slow | High | Avoid (Precipitation) |

Detailed Protocol: Synthesis of Poly(3-benzyloxyoxetane) in DCM

This protocol targets a polymer with

Materials & Pre-treatment

-

Monomer: 3-Benzyloxyoxetane.[1][6] Critical: Must be distilled over

under vacuum immediately prior to use to remove trace water. -

Solvent: Dichloromethane (DCM). Critical: Dry using a solvent purification system (alumina columns) or distill over

. Store over 4Å molecular sieves. -

Initiator: Boron trifluoride diethyl etherate (

). Distill and store under Argon. -

Quencher: Methanol (degassed).

Experimental Workflow

Step 1: Reactor Setup

-

Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum.

-

Backfill with dry Argon (repeat 3x).

-

Maintain a positive pressure of Argon throughout the procedure.

Step 2: Solvent and Monomer Addition

-

Via gas-tight syringe, transfer 10 mL of dry DCM into the flask.

-

Cool the flask to 0°C using an ice/water bath. (Note: Lower temperatures, e.g., -20°C, yield narrower

but slower rates). -

Add 1.0 g (6.1 mmol) of 3-benzyloxyoxetane via syringe. Stir for 5 minutes to ensure thermal equilibrium.

Step 3: Initiation

-

Calculate the required initiator amount for target

: -

Add the initiator quickly via a microsyringe.

-

Observation: The solution may turn slightly yellow, indicating the formation of oxonium ions.

Step 4: Polymerization

-

Stir at 0°C for 4–6 hours .

-

Monitor conversion via

NMR (disappearance of oxetane ring protons at

Step 5: Termination & Purification

-

Add 0.5 mL of ammoniacal methanol to quench the reaction. Stir for 10 minutes.

-

Concentrate the solution to approx. 3 mL using a rotary evaporator.

-

Precipitate dropwise into 100 mL of cold n-hexane or methanol (depending on MW; lower MW may require cold methanol/water mixes).

-

Decant supernatant and dry the polymer under high vacuum at 40°C for 24 hours.

Workflow Diagram

Caption: Step-by-step workflow for the solution polymerization of benzyloxy oxetane in DCM.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Trace Water | Water acts as a terminator. Re-dry monomer and solvent over |

| Broad Dispersity ( | Slow Initiation or Transfer | Switch from |

| Oligomers Only | Back-biting | The benzyloxy oxygen may coordinate with the active center (back-biting). Lower the temperature and stop reaction at ~80% conversion. |

| Precipitation during Reaction | Wrong Solvent Choice | If using Toluene, the polymer chain is aggregating. Switch to DCM or a DCM/Toluene (50:50) mix. |

References

-